molecular formula C14H8BrNO2 B13132872 1-Amino-3-bromoanthracene-9,10-dione CAS No. 6375-37-7

1-Amino-3-bromoanthracene-9,10-dione

Cat. No.: B13132872
CAS No.: 6375-37-7
M. Wt: 302.12 g/mol
InChI Key: RPNOZQWUARYYRS-UHFFFAOYSA-N
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Description

1-Amino-3-bromoanthracene-9,10-dione is an organic compound with the molecular formula C14H8BrNO2. It belongs to the class of anthracene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science. This compound is particularly interesting due to its unique structural features and reactivity, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-bromoanthracene-9,10-dione can be synthesized through several methods. One common approach involves the bromination of 1-aminoanthracene-9,10-dione using bromine or bromine-containing reagents. For instance, the reaction of 1-aminoanthracene-9,10-dione with potassium bromide (KBr) in the presence of an oxidizing agent like nonanebis(peroxoic acid) yields the desired product . This method is advantageous due to its high yield and mild reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The choice of solvents, catalysts, and reaction parameters is crucial to achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-bromoanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions, such as halogenation and nitration, are common.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of catalysts.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated anthracene derivatives.

Mechanism of Action

The mechanism of action of 1-amino-3-bromoanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in anticancer research, where it can induce apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

  • 1-Aminoanthracene-9,10-dione
  • 1,4-Diaminoanthracene-9,10-dione
  • 9,10-Dibromoanthracene

Comparison: 1-Amino-3-bromoanthracene-9,10-dione is unique due to the presence of both amino and bromo substituents on the anthracene core. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the bromo group enhances its reactivity in substitution reactions, while the amino group contributes to its biological activity .

Properties

CAS No.

6375-37-7

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

1-amino-3-bromoanthracene-9,10-dione

InChI

InChI=1S/C14H8BrNO2/c15-7-5-10-12(11(16)6-7)14(18)9-4-2-1-3-8(9)13(10)17/h1-6H,16H2

InChI Key

RPNOZQWUARYYRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC(=C3)Br)N

Origin of Product

United States

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